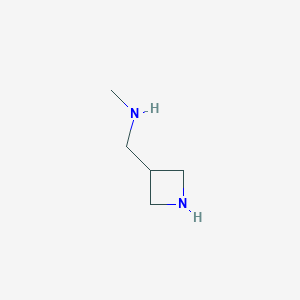

1-(Azetidin-3-yl)-N-methylmethanamine

Description

Contextualization within Modern Heterocyclic Chemistry

Heterocyclic chemistry, the branch of chemistry dealing with cyclic compounds containing atoms of at least two different elements in their rings, is a cornerstone of modern pharmaceutical and materials science. Within this vast field, saturated four-membered nitrogen-containing heterocycles, known as azetidines, occupy a unique and strategic position. rsc.orgresearchgate.net The chemical character of the azetidine (B1206935) ring is largely dictated by its considerable ring strain, which is intermediate between that of the highly reactive three-membered aziridines and the more stable five-membered pyrrolidines. rsc.org This balance of strain and stability makes the azetidine scaffold both reasonably stable for handling and sufficiently reactive to participate in controlled ring-opening and functionalization reactions. rsc.orgrsc.org

The azetidine ring system, as found in 1-(Azetidin-3-yl)-N-methylmethanamine, is therefore not merely a passive molecular framework. Its inherent reactivity, stemming from the strained C-N and C-C bonds, allows it to serve as a versatile synthetic intermediate. rsc.org The nitrogen atom imparts polarity and a site for hydrogen bonding, influencing the molecule's physical and chemical properties. In modern heterocyclic chemistry, azetidines are increasingly valued as "bioisosteres" for other cyclic structures, offering a unique three-dimensional geometry that can be exploited in the design of new bioactive molecules. nih.gov

Significance of Azetidine Scaffolds in Advanced Synthetic Organic Chemistry

The azetidine scaffold is a privileged motif in advanced synthetic and medicinal chemistry. rsc.orgrsc.org Its incorporation into a larger molecule can confer a range of desirable properties. One of the most significant attributes is the introduction of conformational rigidity. enamine.net In flexible, open-chain molecules, the energy cost of binding to a biological target can be high due to the loss of conformational entropy. By incorporating a rigid scaffold like azetidine, the molecule is pre-organized into a more defined three-dimensional shape, which can lead to higher binding affinity and selectivity for its target. enamine.net

Furthermore, the azetidine unit has been shown to improve key pharmacokinetic properties of drug candidates, such as aqueous solubility, lipophilicity, and metabolic stability. researchgate.net The replacement of more common carbocyclic or heterocyclic rings with an azetidine can disrupt metabolic pathways that would otherwise degrade the compound, leading to a longer duration of action. For these reasons, azetidine-containing building blocks are widely used in drug discovery programs. enamine.netnih.gov The compound this compound serves as a prime example of such a building block, providing a synthetically accessible azetidine core decorated with a secondary amine side chain, ready for elaboration into more complex structures.

Below is a table summarizing the key properties conferred by azetidine scaffolds in molecular design.

Table 1: Impact of Azetidine Scaffolds in Chemical Synthesis| Feature | Description | Significance in Synthetic Chemistry |

|---|---|---|

| Ring Strain | Intermediate strain (~25.4 kcal/mol) between aziridines and pyrrolidines. rsc.org | Provides a balance of stability for handling and reactivity for controlled ring-opening and functionalization reactions. rsc.orgrsc.org |

| Conformational Rigidity | The four-membered ring structure limits free rotation, imparting a defined 3D geometry. enamine.net | Reduces the entropic penalty of binding to biological targets, potentially increasing potency and selectivity. enamine.net |

| Pharmacokinetic Profile | Can improve properties like solubility and metabolic stability. researchgate.net | Used in drug design to enhance "drug-like" characteristics and bioavailability. researchgate.netnih.gov |

| Bioisosterism | Can act as a structural mimic for other cyclic systems, such as phenyl or piperidine (B6355638) rings. nih.gov | Offers novel chemical space for lead optimization and patentability. nih.gov |

Historical Evolution of Synthetic Approaches to Azetidine-Containing Amines

The synthesis of azetidines, including amine-substituted derivatives like this compound, was historically challenging, which limited their exploration for many years. researchgate.netnih.gov Early and classical methods often relied on intramolecular cyclization reactions. A common strategy involved the cyclization of 1,3-difunctionalized propane (B168953) derivatives, such as the reaction of primary amines with 1,3-dihalides or the ring-closure of γ-amino alcohols after activation of the hydroxyl group (e.g., as a mesylate or tosylate). researchgate.netorganic-chemistry.org Another foundational approach was the reduction of β-lactams (azetidin-2-ones), which are often more accessible, using powerful reducing agents like lithium aluminum hydride. wikipedia.org

Over the past few decades, the synthetic chemist's toolbox for accessing azetidines has expanded dramatically, moving from these robust but sometimes limited classical methods to more sophisticated and versatile strategies. magtech.com.cn

Key evolutionary steps in the synthesis of functionalized azetidines are outlined below:

Intramolecular Nucleophilic Substitution: This is the most traditional approach, typically involving the cyclization of a γ-amino alcohol or halide. researchgate.net While effective, it can require harsh conditions and may not be suitable for complex molecules with sensitive functional groups.

Cycloaddition Reactions: Photochemical [2+2] cycloadditions, particularly the aza Paternò-Büchi reaction between imines and alkenes, have emerged as powerful methods for constructing the azetidine ring system directly. rsc.orgnih.gov Recent advances have enabled these reactions using visible light and photocatalysts, making them more accessible and sustainable. rsc.org

Ring Contractions and Expansions: Methods have been developed that involve the ring contraction of larger heterocycles (e.g., pyrrolidines) or the ring expansion of smaller ones (e.g., aziridines) to form the azetidine core. organic-chemistry.orgmagtech.com.cn

Modern Catalytic Methods: The advent of transition-metal catalysis has revolutionized azetidine synthesis. Palladium-catalyzed intramolecular C-H amination, for instance, allows for the direct formation of the C-N bond from an unactivated C-H bond, offering high efficiency and atom economy. organic-chemistry.org More recently, lanthanide-catalyzed intramolecular aminolysis of epoxides has been shown to be a regioselective route to 3-hydroxyazetidines, which are precursors to 3-aminoazetidines. frontiersin.org

Aza-Michael Additions: For the specific synthesis of 3-aminoazetidine derivatives, the aza-Michael addition of amines to azetidin-3-ylidene acceptors has become an efficient and direct route. nih.govmdpi.com This method involves reacting an amine with a precursor like methyl 2-(azetidin-3-ylidene)acetate, allowing for the direct installation of the amine substituent at the 3-position of the azetidine ring. nih.gov

This evolution from classical cyclizations to modern catalytic and addition reactions has made complex azetidine building blocks, such as this compound, more readily available for use in research and development. nih.gov

Table 2: Comparison of Synthetic Methodologies for Azetidine Ring Formation

| Synthetic Strategy | General Description | Era of Development | Advantages | Limitations |

|---|---|---|---|---|

| Intramolecular Cyclization | Ring closure of a 1,3-amino-halide or 1,3-amino-alcohol derivative. researchgate.netorganic-chemistry.org | Classical / Early 20th Century | Conceptually simple, uses readily available starting materials. | Often requires harsh conditions, may have limited functional group tolerance. |

| β-Lactam Reduction | Reduction of an azetidin-2-one (B1220530) using a strong hydride reagent. wikipedia.org | Classical / Mid 20th Century | Access to azetidines from the well-developed chemistry of β-lactams. | Requires powerful, non-selective reducing agents. |

| [2+2] Photocycloaddition | Light-induced reaction between an imine and an alkene. rsc.org | Late 20th Century / Modern | Direct formation of the ring, good control of stereochemistry possible. | Can require specialized photochemical equipment; substrate scope can be limited. |

| Palladium-Catalyzed C-H Amination | Intramolecular cyclization via direct C-H bond activation. organic-chemistry.org | Modern / 21st Century | High efficiency, excellent functional group tolerance, atom economical. | Requires expensive metal catalyst, optimization can be necessary. |

| Aza-Michael Addition | Addition of an amine to an activated azetidine-based alkene. nih.govmdpi.com | Modern / 21st Century | Direct and efficient route to 3-aminoazetidines. | Requires synthesis of the specialized azetidin-3-ylidene acceptor. |

Properties

IUPAC Name |

1-(azetidin-3-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2/c1-6-2-5-3-7-4-5/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUZHGFVEMQGCAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00558415 | |

| Record name | 1-(Azetidin-3-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00558415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91196-81-5 | |

| Record name | 1-(Azetidin-3-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00558415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Derivatization of 1 Azetidin 3 Yl N Methylmethanamine

Functionalization of the Azetidine (B1206935) Ring System

The functionalization of the azetidine ring is a key strategy for modifying its properties and for using it as a versatile building block in organic synthesis. Reactions can be targeted to the nitrogen atom or the carbon atoms of the ring, with the outcome often depending on the substituents already present and the reaction conditions employed. rsc.org

Regioselective C-H Functionalization

Direct functionalization of C-H bonds on the azetidine ring is a synthetically attractive but challenging goal. The C-H bonds of the azetidine ring are generally unactivated, making their selective functionalization difficult. rsc.org However, advances in catalysis have provided routes to functionalized azetidines through C-H activation processes, often during the ring's formation. For instance, palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination has been developed for the synthesis of functionalized azetidines from acyclic precursors. rsc.org This method involves the formation of a C-N bond via reductive elimination from a palladium(IV) intermediate, effectively functionalizing a C-H bond to construct the heterocyclic ring. rsc.org

While direct C-H functionalization on a pre-formed azetidine ring is less common, related strategies have been employed on similar scaffolds. For example, the ortho-directing effect of an N-aryl group on an azetidine ring has been utilized to achieve regioselective lithiation and subsequent functionalization of the aryl group, demonstrating how the azetidine ring can influence reactivity at a distance. rsc.orgnih.gov The development of methods for the direct and regioselective functionalization of the azetidine ring's C-H bonds remains an active area of research, promising more efficient routes to novel derivatives.

Alkylation, Acylation, and Lithiation of the Ring

Functionalization of the azetidine ring via alkylation, acylation, and lithiation provides reliable methods for introducing new substituents. These reactions can be directed to either the nitrogen or carbon atoms of the ring.

The nitrogen atom of a secondary azetidine (an NH-azetidine) is nucleophilic and represents the most common site for alkylation and acylation. youtube.comisc.ac Reaction with alkyl halides or acyl chlorides readily forms N-alkyl or N-acyl azetidines. isc.ac However, this process must be controlled, as quaternization of the nitrogen atom can activate the ring for subsequent cleavage, especially with longer reaction times or excess alkylating agent. isc.ac

Functionalization of the ring's carbon atoms, particularly at the α-position (C2), can be achieved through lithiation. The presence of an electron-donating group on the nitrogen atom can direct lithiation to the adjacent carbon. nih.gov A more general strategy involves the use of an N-borane complex, which activates the α-proton for deprotonation by a strong base like lithium diisopropylamide (LDA). The resulting lithiated intermediate can then be trapped by various electrophiles to yield α-substituted azetidines with high diastereoselectivity. rsc.org

| Reaction Type | Substrate Example | Reagents | Product(s) | Key Findings | Reference(s) |

| α-Alkylation | N-((S)-1-arylethyl)azetidine-2-carbonitrile-BH₃ complex | 1. LDA, -78 °C 2. Benzyl bromide | α-Benzylated azetidine-2-carbonitrile | The N-borane complex facilitates diastereoselective α-alkylation. | rsc.org |

| α-Lithiation | N-phenylethyl-oxazolinyl-azetidine | s-BuLi, -78 °C | α-Lithiated azetidine intermediate | The N-alkyl group directs lithiation to the α-carbon; the lithiated species is configurationally labile but can be trapped stereoselectively. | nih.gov |

| N-Alkylation | NH-azetidine | Alkyl bromide | N-alkyl azetidine / Ring-opened product | Alkylation occurs readily but can lead to ring cleavage upon quaternization. | isc.ac |

Ring Opening and Ring Expansion Reactions

The inherent ring strain of azetidines makes them suitable substrates for ring-opening and ring-expansion reactions, which provide access to valuable acyclic and larger heterocyclic structures. rsc.org

The azetidine ring is relatively stable but can be activated toward nucleophilic attack. acs.org Activation is typically achieved by converting the ring nitrogen into a better leaving group, most commonly by forming a quaternary azetidinium salt through N-alkylation or N-acylation. organic-chemistry.orgresearchgate.net The resulting strained, positively charged ring is highly susceptible to SN2-type ring-opening by a wide range of nucleophiles, including halides, azide, amines, and acetate. organic-chemistry.orgresearchgate.net

The regioselectivity of the nucleophilic attack is a critical aspect of these reactions. For azetidinium ions without a substituent at the C4 position, nucleophiles generally attack at this less sterically hindered carbon. organic-chemistry.org However, the substitution pattern on the ring can reverse this trend. For instance, trisubstituted azetidinium ions bearing a methyl group at C4 exhibit a high degree of regioselectivity for attack at the C2 position. organic-chemistry.org This selectivity allows for the controlled synthesis of highly functionalized γ-amino compounds. researchgate.net

| Substrate (Azetidinium Ion) | Nucleophile | Site of Attack | Product Type | Key Findings | Reference(s) |

| 2-Substituted | Azide, Benzylamine, Acetate | C4 (unsubstituted) | γ-Substituted Propylamine | Ring-opening is generally regioselective at the unsubstituted C4 position. | organic-chemistry.org |

| 2,4-Disubstituted | Azide, Benzylamine, Acetate | C2 | γ-Substituted Propylamine | A substituent at C4 directs the nucleophilic attack to the C2 position. | organic-chemistry.org |

| 2-Aryl-2-CO₂R | Tetrabutylammonium halides | C2 (quaternary) | Tertiary Alkyl Halide | Attack at the quaternary carbon is favored, though sensitive to steric hindrance. | researchgate.netresearchgate.net |

Azetidines can undergo ring cleavage under acidic conditions. youtube.com In the presence of a strong acid, such as concentrated hydrochloric acid, the ring nitrogen is protonated. This protonation forms an azetidinium ion, which activates the ring. The conjugate base of the acid (e.g., Cl⁻) can then act as a nucleophile, attacking a ring carbon and causing cleavage to yield a γ-haloamine derivative. youtube.com Similarly, exposure to acyl chlorides can lead to N-acylation followed by ring cleavage by the halide ion. isc.ac This reactivity highlights a potential pathway for degradation for azetidine-containing compounds in acidic environments.

One of the most powerful synthetic applications of azetidine chemistry is its use in ring expansion reactions to generate larger, five- and seven-membered heterocycles like pyrrolidines and azepanes. bohrium.comnih.gov These transformations typically involve an intramolecular N-alkylation step to form a strained bicyclic azetidinium intermediate. acs.orgnih.gov

For example, an azetidine bearing a 3-hydroxypropyl side chain can be activated (e.g., by converting the alcohol to a good leaving group) to undergo intramolecular cyclization, forming a 1-azoniabicyclo[3.2.0]heptane salt. nih.gov This bicyclic system is then subjected to nucleophilic attack. The nucleophile can attack either the bridgehead carbon or a methylene (B1212753) carbon of the original four-membered ring. acs.org Attack at the bridgehead carbon leads to the formation of a seven-membered azepane ring, while attack at the methylene carbon results in a five-membered pyrrolidine (B122466) ring. acs.orgnih.gov The distribution of these two products is highly dependent on the substitution pattern of the azetidine and the nature of the nucleophile used. nih.gov

| Substrate Type | Intermediate | Nucleophile | Product(s) | Key Findings | Reference(s) |

| 2-(3-hydroxypropyl)azetidine | 1-Azoniabicyclo[3.2.0]heptane | Cyanide, Azide, Acetate | Mixture of Pyrrolidines and Azepanes | A competitive process occurs, with product distribution depending on substituents and the nucleophile. | acs.orgnih.gov |

| 3-Methylene-azetidine | Azetidinium ylide | (with α-diazo pyrazoamides) | Quaternary Proline derivatives (Pyrrolidines) | A nih.govCurrent time information in Merrimack County, US.-sigmatropic rearrangement of an intermediate ylide leads to ring expansion to pyrrolidines. | researchgate.net |

Rearrangement Reactions

Rearrangement reactions offer a powerful tool for altering the carbon skeleton and introducing functional complexity. While specific examples detailing rearrangement reactions directly on 1-(Azetidin-3-yl)-N-methylmethanamine are not extensively documented in readily available literature, the principles of rearrangement chemistry can be applied to its structural motifs.

For instance, the azetidine ring itself can be subject to ring-expansion or contraction reactions under specific conditions, although this is more common in simpler or differently substituted azetidines. libretexts.org Rearrangements like the Beckmann, Curtius, or Hofmann rearrangements typically involve specific functional groups like oximes, acyl azides, or amides, respectively, which would first need to be introduced onto the this compound scaffold. youtube.com For example, a Beckmann rearrangement could theoretically be employed to convert a ketoxime derived from an N-acyl-azetidin-3-one into a lactam, thereby expanding the ring. libretexts.orgyoutube.com

Similarly, rearrangements involving the pendant side chain could be envisioned. A Curtius or Hofmann rearrangement of a carboxylic acid or amide derivative of the N-methylmethanamine side chain could be used to shorten the carbon chain and introduce a different nitrogen-based functional group. youtube.com These types of reactions highlight the potential for significant structural diversification starting from the basic this compound framework. libretexts.orgslideshare.net

Modifications of the Pendant Amine Moiety

The pendant N-methylmethanamine moiety is a primary site for chemical modification due to the reactivity of its secondary amine. Selective reactions at this position, while preserving the azetidine ring, are crucial for building molecular diversity.

Selective N-alkylation of the pendant amine is a common strategy to introduce a variety of substituents. rsc.org This can be achieved using various alkylating agents, such as alkyl halides or by reductive amination. The presence of two secondary amines in the molecule (one on the ring and one on the side chain) presents a selectivity challenge. However, the pendant amine is generally more accessible and often more nucleophilic, allowing for preferential alkylation under controlled conditions. rsc.orgresearchgate.net The choice of solvent and base can significantly influence the regioselectivity of the alkylation reaction. beilstein-journals.org For instance, using a bulky base might favor alkylation at the less sterically hindered pendant amine.

N-acylation of the pendant amine is another fundamental transformation, readily accomplished using acyl chlorides or anhydrides. orientjchem.orgorganic-chemistry.org This reaction is typically high-yielding and can be performed under mild conditions. orientjchem.org Similar to alkylation, selective acylation of the pendant amine over the azetidine nitrogen is generally achievable due to steric and electronic factors. researchgate.net These acylation reactions are pivotal for introducing a wide array of functional groups and for protecting the amine during subsequent synthetic steps. researchgate.net

Table 1: Examples of Selective Alkylation and Acylation Reactions

| Reaction Type | Reagent Example | Product Type | Potential Application |

| N-Alkylation | Benzyl bromide | N-benzyl-1-(azetidin-3-yl)-N-methylmethanamine | Introduction of aromatic moieties |

| N-Alkylation | Reductive amination with formaldehyde | 1-(Azetidin-3-yl)-N,N-dimethylmethanamine | Modification of basicity and polarity |

| N-Acylation | Acetyl chloride | N-(Azetidin-3-ylmethyl)-N-methylacetamide | Amide bond formation, precursor for further functionalization |

| N-Acylation | Benzoyl chloride | N-(Azetidin-3-ylmethyl)-N-methylbenzamide | Introduction of aryl carboxamide groups |

This table presents hypothetical examples based on general principles of amine chemistry.

Amidation reactions, forming a new amide bond, are central to the synthesis of many biologically active molecules. nih.govmdpi.com The pendant amine of this compound can be readily coupled with carboxylic acids using standard coupling reagents like HBTU or HATU to form the corresponding amides. organic-chemistry.orgresearchgate.net This transformation is highly versatile, allowing for the incorporation of a vast range of carboxylic acid-containing fragments. rsc.org

Sulfonamidation, the reaction of the amine with a sulfonyl chloride, provides access to sulfonamides, another important functional group in medicinal chemistry. For example, reaction with p-toluenesulfonyl chloride would yield N-(azetidin-3-ylmethyl)-N-methyl-4-methylbenzenesulfonamide. biosynth.com These sulfonamide derivatives often exhibit distinct physicochemical and biological properties compared to their amide counterparts.

Utility as a Precursor for Advanced Chemical Scaffolds

The inherent structural features of this compound make it a valuable precursor for the construction of more elaborate and functionally rich molecular architectures. enamine.netrsc.org Its rigid azetidine core combined with a flexible, functionalizable side chain provides a versatile platform for drug discovery and catalysis. nih.govnsf.gov

The azetidine ring is a sought-after motif in medicinal chemistry, and this compound serves as a readily available source of this scaffold. nih.govnih.govnih.gov Synthetic strategies often involve initial modification of the pendant amine, followed by reactions that build complexity around the azetidine core. nih.gov For example, the pendant amine can be used as an anchor point to attach larger molecular fragments, which can then undergo further reactions, such as intramolecular cyclizations, to create bicyclic or spirocyclic systems. nih.govresearchgate.net The ability to introduce substituents at both the azetidine nitrogen and the pendant amine allows for the creation of a three-dimensional diversity that is highly desirable in drug design. nih.govnih.gov

Chiral ligands are essential for asymmetric catalysis, a field focused on the stereoselective synthesis of molecules. researchgate.netscilit.com Derivatives of this compound, particularly chiral versions, have the potential to be developed into effective ligands for various transition metal-catalyzed reactions. bham.ac.ukresearchgate.net The two nitrogen atoms can act as a bidentate chelate, coordinating to a metal center and creating a chiral environment that can influence the stereochemical outcome of a reaction. researchgate.netnih.gov By modifying the substituents on both the azetidine ring and the pendant amine, the steric and electronic properties of the resulting ligand can be fine-tuned to optimize its performance in specific catalytic transformations, such as asymmetric hydrogenations, alkylations, or cycloadditions. mdpi.com

Mechanistic and Theoretical Investigations

Elucidation of Reaction Mechanisms in Synthesis and Transformation

The formation of the azetidine (B1206935) ring and its subsequent functionalization to yield 1-(Azetidin-3-yl)-N-methylmethanamine involve complex reaction pathways. While specific studies on this exact molecule are limited, mechanistic insights can be drawn from investigations into the synthesis of closely related 3-aminoazetidine derivatives and general azetidine formation reactions. rsc.orgnih.govgoogle.comresearchgate.net

The synthesis of the azetidine ring is a challenging endeavor due to the inherent ring strain, with an estimated strain energy of approximately 25.2 kcal/mol. rsc.org This high strain energy means that the ring closure is often thermodynamically unfavorable compared to the formation of larger, less strained rings like pyrrolidines. wikipedia.org Consequently, the synthesis of azetidines frequently operates under kinetic control, where the reaction conditions are optimized to favor the faster formation of the four-membered ring over the more stable five-membered ring. wikipedia.orgmasterorganicchemistry.comlibretexts.orglibretexts.org

In the context of forming the 3-substituted azetidine core of this compound, a common strategy involves the intramolecular cyclization of a suitable precursor, such as a 1,3-diaminopropane (B46017) derivative. researchgate.net The competition between the desired 4-exo-tet cyclization to form the azetidine ring and other potential side reactions is a key consideration. The relative rates of these competing pathways are influenced by factors such as the nature of the leaving group, the substituents on the nitrogen atoms, and the reaction temperature. wikipedia.orgmasterorganicchemistry.com

For instance, in base-promoted cyclization reactions, the kinetically favored product is often the aziridine, which can then be thermally isomerized to the thermodynamically more stable azetidine. rsc.org This suggests that while the initial ring closure to the three-membered ring might be faster, the four-membered ring represents a thermodynamic well under certain conditions.

Table 1: Illustrative Kinetic vs. Thermodynamic Product Formation in Azetidine Synthesis This table is illustrative and based on general principles of kinetic and thermodynamic control in cyclic system formation. Specific values for the synthesis of this compound are not available in the literature.

| Product | Relative Activation Energy (Ea) | Relative Stability (ΔG) | Favored Conditions |

| Kinetic Product (e.g., Aziridine) | Lower | Less Stable | Low Temperature, Short Reaction Time |

| Thermodynamic Product (Azetidine) | Higher | More Stable | High Temperature, Long Reaction Time |

The synthesis of azetidines can proceed through various intermediates and transition states, depending on the specific reaction pathway. In intramolecular nucleophilic substitution reactions, a common method for forming the azetidine ring, the reaction proceeds through a transition state where the nucleophilic nitrogen atom attacks the carbon bearing a leaving group. e3s-conferences.org Computational studies on similar cyclizations have been employed to calculate the structures and energies of these transition states, providing insight into the reaction barriers and stereoselectivity. e3s-conferences.org

For example, in the palladium-catalyzed intramolecular C-H amination to form azetidines, a proposed mechanism involves an alkyl-Pd(IV) intermediate. rsc.org The reductive elimination from this intermediate, leading to the formation of the C-N bond and the azetidine ring, is a crucial step. The transition state for this step would involve the approach of the nitrogen atom to the carbon center, facilitated by the palladium catalyst.

In photochemical syntheses, such as the aza Paternò-Büchi reaction, the reaction proceeds through excited state intermediates. chemrxiv.orgresearchgate.net Depending on whether the reaction occurs from a singlet or triplet excited state, the intermediate can be an exciplex or a 1,4-biradical, respectively. researchgate.net The nature of these intermediates dictates the stereochemical outcome of the reaction.

Diradical Pathways: Diradical intermediates are prominently featured in the photochemical synthesis of azetidines. chemrxiv.orgresearchgate.netnih.govdurham.ac.uk For instance, in the photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes, an α-aminoalkyl radical is generated, which then participates in a cascade reaction to form the azetidine ring. nih.gov The success of such cyclizations can be highly dependent on the stability and reactivity of the radical intermediates. nih.gov Density functional theory (DFT) calculations have been instrumental in understanding the energetics of these radical pathways and predicting the feasibility of the cyclization. researchgate.netnih.gov

Another example is the radical strain-release photocatalysis of azabicyclo[1.1.0]butanes, which proceeds through radical intermediates to form functionalized azetidines. chemrxiv.org These methods highlight the potential to access complex azetidine structures through controlled radical reactions.

Carbocationic Pathways: Carbocationic intermediates are often involved in the rearrangement and ring-opening reactions of azetidines. egyankosh.ac.inpharmaguideline.comnih.govlibretexts.org The formation of a carbocation adjacent to the azetidine ring can be achieved through various methods, such as the activation of a hydroxyl group with a Lewis or Brønsted acid. researchgate.net These carbocationic intermediates can then be trapped by nucleophiles or undergo rearrangement to form more stable structures. egyankosh.ac.inpharmaguideline.com

For instance, the reaction of N-substituted azetidines with certain reagents can lead to ring cleavage through the formation of a quaternary azetidinium species, which can then open to form a carbocation. researchgate.net The stability of these carbocationic intermediates is a key factor in determining the reaction outcome. Such pathways are crucial to consider when planning the synthesis and functionalization of azetidine derivatives like this compound, as they can lead to undesired side products.

Computational Chemistry and Molecular Modeling

Computational methods have become indispensable tools for investigating the properties and reactivity of molecules like this compound. nih.govnih.govthescience.devarabjchem.org These techniques provide insights that are often difficult to obtain through experimental means alone.

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are widely used to study the electronic properties of azetidine derivatives. nih.govnih.govarabjchem.orgnih.gov These calculations can determine key parameters such as molecular orbital energies (HOMO and LUMO), charge distributions, and molecular electrostatic potentials. arabjchem.org This information is vital for understanding the reactivity of the molecule.

For this compound, the nitrogen atoms of the azetidine ring and the N-methylmethanamine side chain are expected to be the primary sites of nucleophilicity. Quantum chemical calculations can quantify the relative basicity of these two nitrogen atoms, which is crucial for predicting the site of protonation or alkylation. nih.gov Analysis of the HOMO and LUMO energies can provide insights into the molecule's susceptibility to electrophilic and nucleophilic attack, respectively.

Table 2: Illustrative Calculated Electronic Properties of a 3-Aminoazetidine Derivative This table is illustrative and based on general values reported for similar heterocyclic amines in the literature. Specific values for this compound are not available.

| Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Indicates susceptibility to electrophilic attack |

| LUMO Energy | 2.1 eV | Indicates susceptibility to nucleophilic attack |

| Dipole Moment | 2.5 D | Relates to polarity and intermolecular interactions |

| Charge on Azetidine N | -0.4 e | Predicts site of protonation/alkylation |

| Charge on Side-Chain N | -0.5 e | Predicts site of protonation/alkylation |

Computational methods are used to map the potential energy surface (PES) of the molecule, identifying all stable conformers and the transition states that connect them. nih.govresearchgate.netnih.govnottingham.ac.uk This analysis provides a detailed picture of the molecule's energy landscape. For derivatives of 3-amino-1-methylazetidine-3-carboxylic acid, a close analog, theoretical studies have shown that intramolecular hydrogen bonds can play a crucial role in stabilizing specific conformations. nih.govresearchgate.net In the case of this compound, similar intramolecular interactions between the two nitrogen atoms or with solvent molecules could influence its conformational preferences. The N-methylation of cyclic peptides has been shown to significantly impact their conformational states, a principle that can be extended to smaller cyclic amines. researchgate.netnih.gov

Table 3: Illustrative Conformational Data for a 3-Substituted Azetidine This table is illustrative and based on computational studies of related 3-aminoazetidine derivatives. Specific values for this compound are not available.

| Conformer | Dihedral Angle (C2-N1-C4-C3) | Relative Energy (kcal/mol) | Key Feature |

| Equatorial | ~20° | 0.0 | Side chain points away from the ring plane |

| Axial | ~-20° | 0.5 - 1.5 | Side chain points towards the ring plane |

| Transition State | ~0° (Planar N) | 3.0 - 5.0 | Barrier for ring puckering |

In Silico Prediction of Reaction Pathways and Selectivity

Computational, or in silico, studies are powerful tools for predicting and understanding the reactivity of molecules, including the synthesis of complex structures like this compound. While specific computational studies detailing the reaction pathways and selectivity for this exact compound are not extensively documented in publicly available literature, the principles and methodologies are well-established from research on related heterocyclic systems. f1000research.commdpi.com These studies typically employ quantum mechanical calculations and molecular modeling to forecast the most likely routes a reaction will take and which stereoisomer or regioisomer will be preferentially formed.

In silico approaches can be applied to investigate key steps in the potential synthesis of this compound. For instance, in reactions involving the formation of the azetidine ring, computational models can predict the activation energies of different possible transition states. nih.gov A common synthetic route to functionalized azetidines involves the cyclization of suitable precursors. nih.gov Theoretical models can elucidate the thermodynamics and kinetics of these cyclization reactions, helping to determine the optimal conditions (e.g., temperature, solvent, catalyst) to maximize the yield of the desired product.

Furthermore, computational methods are invaluable for predicting selectivity. In syntheses where multiple products can be formed, such as in cycloaddition reactions or reactions involving multiple reactive sites, density functional theory (DFT) calculations can be used to determine the electronic and steric factors that govern the reaction's outcome. mdpi.com For example, in the synthesis of related azetidin-2-ones, computational analysis has been used to understand the cycloaddition mechanisms. rsc.org These models can predict which diastereomer or enantiomer is more likely to be formed, guiding the design of stereoselective syntheses. nih.gov

The table below summarizes the types of in silico predictions that can be applied to understand the synthesis of this compound, based on methodologies used for analogous compounds.

Table 1: Potential In Silico Predictive Methods for Synthesis

| Computational Method | Application in Synthesis Prediction | Predicted Outcomes |

|---|---|---|

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms for ring formation and functional group introduction. | Transition state energies, reaction energy profiles, kinetic vs. thermodynamic product favorability. |

| Molecular Docking | Prediction of catalyst-substrate interactions in catalyzed reactions. | Preferred binding modes, catalyst efficiency, and enantioselectivity. f1000research.com |

| Ab Initio Calculations | High-accuracy energy calculations for key intermediates and transition states. | Confirmation of mechanistic pathways, prediction of reaction rates. |

| ADMET Prediction | Absorption, Distribution, Metabolism, Excretion, and Toxicity property prediction. | Insights into the potential pharmacokinetic and toxicological profile of the compound and its byproducts. nih.gov |

These computational approaches provide a theoretical framework that complements experimental work, reducing the need for extensive trial-and-error optimization in the laboratory and accelerating the development of efficient and selective synthetic routes.

Basicity Constants and Ring Strain Interpretation

The basicity of this compound is a critical chemical property influenced by the electronic characteristics of its two nitrogen atoms: one within the four-membered azetidine ring and the other in the acyclic methylaminomethyl side chain. The basicity of nitrogen heterocycles is significantly affected by ring strain. srce.hrnih.gov

The azetidine ring is a strained four-membered heterocycle. nih.gov This strain forces the C-N-C bond angles within the ring to deviate significantly from the ideal tetrahedral angle of approximately 109.5° for an sp³-hybridized nitrogen atom. To accommodate this smaller bond angle, the nitrogen atom undergoes a "rehybridization." stackexchange.comechemi.com The orbitals involved in the C-N bonds within the ring acquire more p-character, which consequently increases the s-character of the nitrogen's lone pair orbital. stackexchange.comechemi.com Electrons in s-orbitals are held more closely to the nucleus than electrons in p-orbitals. As a result, the increased s-character of the lone pair orbital leads to its greater stabilization and makes the electrons less available for donation to a proton. stackexchange.comechemi.com This effect renders the azetidine nitrogen less basic than the nitrogen atoms in less strained, larger rings like pyrrolidine (B122466) (five-membered) or piperidine (B6355638) (six-membered). srce.hrstackexchange.com

The table below compares the experimental pKa values of the conjugate acids of several cyclic amines, illustrating the impact of ring strain on basicity.

Table 2: Comparison of pKa Values for Cyclic Amines

| Amine | Ring Size | Approximate pKa of Conjugate Acid |

|---|---|---|

| Aziridine | 3 | 8.0 |

| Azetidine | 4 | 11.29 |

| Pyrrolidine | 5 | 11.27 |

| Piperidine | 6 | 11.12 |

Note: pKa values can vary slightly depending on the experimental conditions. The values presented are representative.

A detailed computational analysis using M06-2X/6-311++G(2df,2pd)//M06-2X/6-31+G(d) methods has been employed to investigate the intrinsic gas-phase basicity of such nitrogen heterocycles. srce.hr These studies resolve the basicity into contributions from the initial base, the final protonated form, and their interplay. srce.hr Such analyses have demonstrated that for a comprehensive and quantitatively accurate interpretation, one must consider the entire protonation reaction rather than just the properties of the initial base. srce.hr Interestingly, for N-methylazetidine, a notable discrepancy between calculated and experimental gas-phase basicity values has been revealed, suggesting that the experimental parameters for this specific system may warrant reassessment. srce.hr

Advanced Analytical Techniques for Synthetic Purity and Characterization

Spectroscopic Methods for Structural Verification During Synthesis

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For "1-(Azetidin-3-yl)-N-methylmethanamine," both ¹H (proton) and ¹³C (carbon-13) NMR are used to map the complete atomic connectivity.

¹H NMR: This technique provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum of "this compound" would show characteristic signals for the N-methyl protons, the methylene (B1212753) bridge protons (CH₂), and the protons on the azetidine (B1206935) ring. The splitting patterns of these signals, governed by spin-spin coupling, confirm the arrangement of adjacent protons.

¹³C NMR: This method detects the carbon atoms in the molecule, providing a count of unique carbon environments. Key signals would correspond to the N-methyl carbon, the methylene bridge carbon, and the distinct carbons of the four-membered azetidine ring. nih.gov

2D NMR Techniques: Advanced two-dimensional NMR experiments are often employed for unambiguous assignment. Techniques like COSY (Correlation Spectroscopy) reveal proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. nih.gov HMBC (Heteronuclear Multiple Bond Correlation) experiments establish longer-range (2-3 bond) connections between protons and carbons, which is crucial for confirming the link between the N-methylmethanamine side chain and the azetidine ring. nih.govmdpi.com For derivatives or precursors with stereocenters, Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine spatial proximity between atoms, thereby defining stereochemistry. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Description |

| N-CH₃ | ¹H | ~2.2-2.4 | Singlet |

| -CH₂-N | ¹H | ~2.5-2.7 | Doublet |

| Azetidine CH | ¹H | ~3.0-3.3 | Multiplet |

| Azetidine CH₂ | ¹H | ~3.5-3.8 | Multiplet |

| N-H | ¹H | Variable | Broad singlet |

| N-CH₃ | ¹³C | ~45 | |

| -CH₂-N | ¹³C | ~60 | |

| Azetidine CH | ¹³C | ~35 | |

| Azetidine CH₂ | ¹³C | ~55 |

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the precise molecular weight of a compound, which in turn allows for the calculation of its elemental formula. nih.gov During synthesis, HRMS is invaluable for monitoring the progress of a reaction. By analyzing small aliquots from the reaction mixture, chemists can track the disappearance of the starting material's molecular ion peak and the concurrent appearance of the product's peak. acs.org This provides real-time confirmation that the desired transformation is occurring. For "this compound," HRMS would be used to confirm the exact mass of the protonated molecule, [M+H]⁺, matching the calculated value for the formula C₅H₁₃N₂⁺.

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₅H₁₂N₂ |

| Molecular Weight | 100.16 g/mol |

| Calculated Exact Mass [M] | 100.10005 |

| Calculated Exact Mass [M+H]⁺ | 101.10787 |

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. frontiersin.org For "this compound," the FT-IR spectrum provides a unique fingerprint, confirming the presence of key structural features. During synthesis, the appearance of certain bands (e.g., N-H stretches) and the disappearance of others (e.g., carbonyl C=O from a precursor) can signify a successful reaction step. mdpi.comresearchgate.net Derivative techniques, such as first-derivative ATR-FTIR, can enhance resolution and be used for quantitative analysis. nih.govf1000research.com

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Secondary Amine (Azetidine) | N-H Stretch | 3300 - 3500 (broad) |

| Aliphatic C-H | C-H Stretch | 2850 - 3000 |

| Amine | N-H Bend | 1550 - 1650 |

| Aliphatic C-H | C-H Bend | 1350 - 1480 |

| C-N | C-N Stretch | 1000 - 1250 |

Chromatographic Separations for Enantiomeric and Diastereomeric Purity

Chromatographic methods are essential for separating the target compound from unreacted starting materials, byproducts, and other impurities. For molecules that are chiral, specialized chromatographic techniques are required to separate the different stereoisomers.

While "this compound" is itself an achiral molecule, its synthesis may proceed through chiral intermediates or be adapted to produce specific stereoisomers if substituents are introduced on the azetidine ring. nih.govnih.gov In such cases, chiral High-Performance Liquid Chromatography (HPLC) is the gold-standard technique for assessing enantiomeric and diastereomeric purity. nih.gov This method uses a chiral stationary phase (CSP), which interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. sigmaaldrich.comchromatographytoday.com The development of a chiral HPLC method is crucial for verifying the success of an asymmetric synthesis or a chiral resolution, ensuring that the final product has the desired stereochemical configuration. Common CSPs are based on polysaccharides, cyclodextrins, or macrocyclic antibiotics like teicoplanin. chromatographytoday.comresearchgate.netmdpi.com

Once a synthesis is complete, the crude product must be purified to remove impurities before it can be used in further applications. For a polar, basic compound like "this compound," several preparative scale purification strategies can be employed.

Column Chromatography: This is a widely used technique where the crude mixture is passed through a column packed with a solid adsorbent, typically silica (B1680970) gel. For basic amines, the silica gel is often treated with a base like triethylamine (B128534) to prevent the compound from sticking irreversibly to the acidic silica. rsc.org A solvent system is chosen that allows the desired compound to separate from impurities based on differences in polarity.

Crystallization: Amines are often purified by converting them into a salt, such as a hydrochloride or tartrate salt, which is typically a stable, crystalline solid. nih.govbldpharm.com The salt can be readily purified by recrystallization from an appropriate solvent system. This process often yields material of very high purity. The free base can then be regenerated if needed by treatment with a base.

Distillation: If the compound is a sufficiently volatile and thermally stable liquid, distillation under reduced pressure (vacuum distillation) can be an effective method for purification, separating it from non-volatile impurities.

Elemental Analysis for Stoichiometric Verification of Synthetic Products

Elemental analysis is a cornerstone technique in synthetic chemistry for verifying the stoichiometric composition of a newly synthesized compound. davidson.edu This method, most commonly combustion analysis, determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) within a sample. The process involves combusting a small, precisely weighed amount of the substance in an oxygen-rich environment. The resulting combustion gases—carbon dioxide, water, and nitrogen oxides—are collected and quantified, allowing for the calculation of the elemental composition of the original sample. nih.gov

The primary goal of elemental analysis is to compare the experimentally determined elemental percentages with the theoretically calculated values based on the proposed molecular formula. davidson.edu For "this compound," which has the molecular formula C₅H₁₂N₂, the theoretical composition can be calculated from the atomic weights of its constituent elements (C: 12.01, H: 1.008, N: 14.01) and its molecular weight (100.16 g/mol ).

Theoretical Elemental Composition:

Carbon (C): (5 * 12.01) / 100.16 * 100% = 59.95%

Hydrogen (H): (12 * 1.008) / 100.16 * 100% = 12.08%

Nitrogen (N): (2 * 14.01) / 100.16 * 100% = 27.97%

For a synthesized sample to be considered pure, the experimental results must align closely with these theoretical values. Scientific journals typically require the experimental values to be within ±0.4% of the calculated values to confirm the compound's identity and purity. nih.govnih.gov This level of accuracy provides strong evidence that the target molecule has been successfully synthesized without significant impurities or residual solvents. nih.gov

Below is a data table illustrating a typical comparison between theoretical and experimental results for a high-purity sample of "this compound."

| Element | Theoretical Mass % | Experimental Mass % (Found) | Deviation (%) |

|---|---|---|---|

| Carbon (C) | 59.95 | 60.15 | +0.20 |

| Hydrogen (H) | 12.08 | 12.01 | -0.07 |

| Nitrogen (N) | 27.97 | 27.85 | -0.12 |

This stoichiometric verification is a critical checkpoint in the characterization process, ensuring the elemental integrity of the synthetic product before further analytical or biological evaluation.

X-ray Diffraction (XRD) for Absolute Stereochemistry and Conformation Analysis

Single-crystal X-ray Diffraction (XRD) is an unparalleled and definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. soton.ac.uk This method is indispensable for compounds that possess chiral centers, as it can unambiguously establish the absolute stereochemistry (the R or S configuration) of the molecule. soton.ac.uk The technique relies on the diffraction pattern produced when a beam of X-rays strikes a single, well-ordered crystal of the compound. By analyzing the positions and intensities of the diffracted beams, a detailed electron density map of the molecule can be constructed, revealing exact bond lengths, bond angles, and torsional angles. mdpi.com

For a molecule like "this compound," the azetidine ring contains a chiral center at the C3 position. XRD analysis of a suitable crystalline derivative (such as a hydrochloride or tartrate salt) would provide conclusive proof of its spatial configuration. Furthermore, XRD reveals the molecule's preferred conformation in the solid state, detailing the pucker of the four-membered azetidine ring and the orientation of the N-methylmethanamine substituent relative to the ring. nih.gov

The data obtained from an XRD experiment includes the unit cell dimensions (the basic repeating unit of the crystal), the crystal system, and the space group, which describes the symmetry elements within the crystal. mdpi.com While specific experimental data for "this compound" is not publicly available, a hypothetical dataset for a crystalline salt would resemble the following:

| Crystallographic Parameter | Example Value |

|---|---|

| Molecular Formula | C₅H₁₃ClN₂ (for a hydrochloride salt) |

| Formula Weight | 136.62 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions (Å) | a = 8.54 Å, b = 10.21 Å, c = 9.88 Å |

| Unit Cell Angles (°) | α = 90°, β = 105.5°, γ = 90° |

| Volume (ų) | 828.9 |

| Density (calculated) (g/cm³) | 1.095 |

This structural information is crucial for understanding structure-activity relationships, as the specific 3D shape of a molecule often dictates its biological function and interaction with molecular targets. soton.ac.uk

Future Perspectives and Emerging Research Directions

Development of Next-Generation Catalytic Systems for Azetidine (B1206935) Synthesis

The construction of the strained four-membered azetidine ring presents a considerable synthetic challenge. Overcoming this hurdle has been a major focus of modern organic chemistry, leading to the development of innovative catalytic systems. Future progress will likely build upon these foundations, emphasizing efficiency, selectivity, and sustainability.

Photocatalysis: Visible-light-mediated photocatalysis has emerged as a powerful tool for azetidine synthesis. researchgate.net Iridium-based photocatalysts, for example, can activate 2-isoxazoline-3-carboxylates through triplet energy transfer to facilitate intermolecular [2+2] photocycloaddition with alkenes. mdpi.com This aza Paternò-Büchi reaction provides a mild and effective route to functionalized azetidines. mdpi.com Recent research has also highlighted the potential of novel organic photosensitizers that enable radical strain-release (RSR) photocatalysis, converting azabicyclo[1.1.0]butanes (ABBs) into densely functionalized azetidines. researchgate.netutwente.nl Gold photocatalysts are also showing promise, offering an alternative to iridium-based systems for energy transfer catalysis in azetidine synthesis from 2-isoxasoline-3-carboxylates and alkenes. rsc.org The development of photocatalytic dehydrogenative [2+2] cycloadditions between amines and alkenes, using catalysts like Ir(ppy)₃, represents an atom-economic and stereoselective pathway to azetidine scaffolds. acs.org

Transition Metal Catalysis:

Palladium: Palladium-catalyzed intramolecular C(sp³)–H amination has become a key strategy for forming azetidine rings. mdpi.com This method often involves a Pd(II)/Pd(IV) catalytic cycle, where a directing group guides the C-H activation. wikipedia.org Mechanistic studies are helping to refine these systems, for instance, by identifying beneficial additives like acetic acid that can improve catalyst efficiency and reaction yields in related C-H activation reactions. nih.gov

Copper: Copper catalysis is proving to be versatile in azetidine synthesis. Methods include the direct alkylation of 1-azabicyclo[1.1.0]butane (ABB) with organometal reagents in the presence of Cu(OTf)₂ to yield bis-functionalized azetidines. researchgate.net Furthermore, photo-induced copper catalysis has enabled a [3+1] radical cascade cyclization through double C-H activation, offering an atom-economic route from simple alkyl amines and alkynes. researchgate.net

Lanthanides: Lanthanide triflates, such as La(OTf)₃, have been successfully employed as catalysts for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines. acs.org This method is notable for its high yields and tolerance of various functional groups, providing a novel synthetic pathway to azetidines. acs.org

Computational Guidance: A significant emerging trend is the integration of computational modeling with experimental synthesis. organic-chemistry.org By developing predictive computational models, researchers can pre-screen substrates and catalysts to determine which combinations are likely to be successful in forming azetidines, particularly in complex photocatalytic reactions. organic-chemistry.org This approach can accelerate the discovery of new reactions and reduce the reliance on empirical trial-and-error methods. organic-chemistry.org

Table 1: Emerging Catalytic Systems for Azetidine Synthesis

| Catalytic System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Iridium Photocatalysts (e.g., fac-[Ir(dFppy)3]) | Aza Paternò-Büchi ([2+2] Cycloaddition) | Visible-light mediated, triplet energy transfer, mild conditions. | mdpi.com |

| Organic Photosensitizers | Radical Strain-Release (RSR) Photocatalysis | Transforms azabicyclo[1.1.0]butanes (ABBs) to functionalized azetidines. | researchgate.netutwente.nl |

| Gold Photocatalysts (e.g., [Au(cbz)(NHC)]) | Energy Transfer Photocatalysis | Alternative to iridium-based systems, compatible with green solvents. | rsc.org |

| Palladium(II) Catalysts | Intramolecular γ-C(sp³)–H Amination | Forms azetidines via reductive elimination from alkyl–Pd(IV) intermediates. | mdpi.com |

| Copper Catalysts (e.g., Cu(OTf)₂) | Alkylation of ABB / [3+1] Radical Cyclization | Versatile for creating bis-functionalized azetidines and for atom-economic C-H activation. | researchgate.netresearchgate.net |

| Lanthanide Catalysts (e.g., La(OTf)₃) | Intramolecular Aminolysis of Epoxy Amines | High yields, regioselective, tolerates diverse functional groups. | acs.org |

Exploration of Novel Synthetic Pathways to Access Underexplored Azetidine Stereoisomers

The three-dimensional structure of azetidines is critical for their function, particularly in medicinal chemistry. Consequently, developing methods to control the stereochemistry of the azetidine ring is a major research focus. Future efforts will concentrate on creating general and predictable pathways to access specific, often underexplored, stereoisomers.

Enantio- and Diastereoselective Methods:

Copper-Catalyzed Difunctionalization: A significant breakthrough is the copper-catalyzed enantioselective boryl allylation of azetines. This method allows for the direct difunctionalization of the azetine ring, creating two new stereogenic centers simultaneously to produce chiral 2,3-disubstituted azetidines with high chemo-, regio-, enantio-, and diastereoselectivity. researchgate.net This approach provides access to a class of scaffolds that were previously difficult to synthesize. researchgate.net

Chiral Auxiliaries: The use of inexpensive and readily available chiral auxiliaries, such as tert-butanesulfinamides, offers a scalable method for producing enantioenriched C2-substituted azetidines. mdpi.com This strategy involves the diastereoselective addition of an organometallic reagent to a sulfinimine followed by intramolecular cyclization. mdpi.com

Substrate Control: The stereochemistry of the starting material can be used to direct the formation of specific azetidine isomers. For instance, La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines selectively yields azetidines, whereas the corresponding trans-isomers lead to pyrrolidines. rsc.org Similarly, the iodine-mediated cyclization of homoallyl amines at room temperature produces cis-2,4-disubstituted iodo-azetidines with high diastereoselectivity through a 4-exo trig cyclization. researchgate.net

Organocatalysis and Metal-Catalyzed Reductions: Non-natural azetidine-based amino acids (Aze) are valuable building blocks. nih.govrsc.org New pathways involving the creation of unsaturated carboxylic acid precursors followed by metal-catalyzed asymmetric reduction are being developed to generate libraries of 2-azetidinylcarboxylic acids with defined stereochemistry. rsc.org

Accessing Complex Architectures: Research is also moving towards the synthesis of more complex, polycyclic, and spirocyclic azetidine structures. Visible light-mediated aza Paternò–Büchi reactions are being employed to assemble planar building blocks into intricate ladder-shaped azetidine-fused indoline (B122111) pentacycles with absolute exo stereoselectivity. wikipedia.org Such methods open up previously unexplored topological chemical space. wikipedia.org Strain-release arylations of in-situ generated azabicyclobutanes provide another route to bis-functionalized azetidines. researchgate.net

Table 2: Selected Pathways to Azetidine Stereoisomers

| Synthetic Pathway | Target Stereoisomer/Scaffold | Key Features | Reference |

|---|---|---|---|

| Cu-Catalyzed Boryl Allylation of Azetines | Chiral 2,3-disubstituted azetidines | Highly enantioselective and diastereoselective; creates two stereocenters. | researchgate.net |

| La(OTf)₃-Catalyzed Aminolysis | 3-hydroxyazetidines | Regioselective ring-opening of cis-epoxy amines. | rsc.org |

| Iodine-Mediated Cyclization | cis-2,4-disubstituted azetidines | Diastereoselective 4-exo trig cyclization of homoallyl amines. | researchgate.net |

| Chiral Auxiliaries (tert-butanesulfinamide) | Enantioenriched C2-substituted azetidines | Scalable, high diastereoselectivity from achiral aldehydes. | mdpi.com |

| Visible Light Aza Paternò–Büchi | Ladder-shape azetidine-fused pentacycles | Access to complex, 3D architectures with high stereocontrol. | wikipedia.org |

Interdisciplinary Research at the Interface of Synthetic Chemistry and Materials Science for Non-Biological Applications

While much of the research on azetidines is driven by their potential in medicinal chemistry, there is a growing interest in their non-biological applications, particularly in materials science. The inherent ring strain and the presence of a nitrogen atom make azetidine and its cationic form, azetidinium, unique functional groups for creating advanced materials.

Polymer Chemistry:

Ring-Opening Polymerization (ROP): The ring strain in azetidines makes them suitable monomers for cationic ring-opening polymerization (CROP), leading to the formation of polyamines like branched poly(propylenimine) (PPI). utwente.nlresearchgate.netacs.org These polymers have a range of applications, including as composite adsorbents for CO₂ capture when impregnated into mesoporous silica (B1680970). acs.org While cationic polymerization often leads to branched structures, research into anionic ring-opening polymerizations of activated aziridines and azetidines aims to produce linear polyamines with more controlled and living characteristics. utwente.nldigitellinc.com

Azetidinium-Functionalized Polymers: The incorporation of cationic azetidinium groups into polymer backbones imparts valuable properties. These functional polymers can be synthesized by reacting polymers containing secondary amine groups with epichlorohydrin (B41342) or by using bifunctional couplers derived from piperazine (B1678402) and epichlorohydrin. researchgate.netacs.orgacs.orgresearchgate.net Such materials have shown promise as:

Antimicrobial agents: The cationic nature of the azetidinium group can inhibit bacterial growth, making these polymers suitable for creating non-leaching antimicrobial surfaces on textiles and other materials. mdpi.comacs.org

Adhesion promoters: The reactive four-membered ring can form covalent bonds with nucleophilic functional groups on surfaces (e.g., -OH, -COO⁻), enhancing adhesion. mdpi.comacs.org This property is utilized in wet-strength agents for paper and adhesives for wood products. researchgate.net

Advanced Materials:

Energetic Materials: The high nitrogen content and positive heat of formation of azetidine rings make them attractive scaffolds for a new generation of energetic materials. researchgate.net Synthetic strategies, such as the aza Paternò-Büchi reaction, are being used to create nitro-functionalized azetidines with varying stereochemistry, which allows for the tuning of physical properties like melting point and thermal stability, making them potential candidates for melt-castable explosives. researchgate.net

Perovskite Solar Cells: In the field of photovoltaics, azetidinium has been explored as an organic cation in the synthesis of hybrid organic-inorganic perovskites. The synthesis of azetidinium lead iodide (AzPbI₃) has been reported. rsc.org The higher basicity of azetidine compared to the commonly used methylamine (B109427) may enhance the stability of the perovskite material, potentially increasing the operational lifetime of solar devices. rsc.org

Table 3: Non-Biological Applications of Azetidine-Based Materials

| Application Area | Material Type | Key Property/Function | Reference |

|---|---|---|---|

| Environmental | Poly(propylenimine)/Silica Composites | CO₂ capture and adsorption. | acs.org |

| Coatings & Surfaces | Azetidinium-Functionalized Polymers | Antimicrobial surfaces on textiles. | mdpi.com |

| Polyamideamine-epichlorohydrin (PAE) resins | Adhesion promotion, wet-strength agent for paper. | researchgate.net | |

| Energetic Materials | Nitro-functionalized Azetidines | High density, favorable heat of formation for explosives. | researchgate.net |

| Photovoltaics | Azetidinium Lead Iodide Perovskites | Potential for enhanced stability in solar cells. | rsc.org |

Q & A

Q. How to ensure data integrity in studies involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.